molecular formula C16H18N4O3 B12909926 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-methyl-1-piperazinyl)- CAS No. 647862-54-2

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-methyl-1-piperazinyl)-

Cat. No.: B12909926
CAS No.: 647862-54-2
M. Wt: 314.34 g/mol
InChI Key: FBHBOOKDKLWKHN-UHFFFAOYSA-N
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Description

5-benzoyl-4-(4-methylpiperazin-1-yl)isoxazole-3-carboxamide is a synthetic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Properties

CAS No.

647862-54-2

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

5-benzoyl-4-(4-methylpiperazin-1-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-19-7-9-20(10-8-19)13-12(16(17)22)18-23-15(13)14(21)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,17,22)

InChI Key

FBHBOOKDKLWKHN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(ON=C2C(=O)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-4-(4-methylpiperazin-1-yl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with benzoyl chloride to form an intermediate, which is then reacted with isoxazole derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-4-(4-methylpiperazin-1-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-benzoyl-4-(4-methylpiperazin-1-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzoyl-4-(4-methylpiperazin-1-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide
  • N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide

Uniqueness

5-benzoyl-4-(4-methylpiperazin-1-yl)isoxazole-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its isoxazole ring and piperazine moiety contribute to its versatility and potential for diverse applications.

Biological Activity

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-methyl-1-piperazinyl)- (CAS Number: 647862-54-2) is a synthetic compound belonging to the isoxazole family. This compound has garnered interest in the scientific community due to its potential biological activities and therapeutic applications, particularly in oncology and neurology. Its structure features a five-membered isoxazole ring, a benzoyl group, and a piperazine moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₃
Molecular Weight314.34 g/mol
CAS Number647862-54-2
Chemical StructureChemical Structure

The biological activity of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-methyl-1-piperazinyl)- is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may act as an inhibitor of protein-protein interactions, particularly those mediated by mutant RAS proteins, which are implicated in several cancers .

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

  • Inhibition of RAS Pathway : The compound has been shown to inhibit interactions between RAS and downstream effector proteins such as RAF and PI3K, which are crucial in cancer cell proliferation and survival .
  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Neuropharmacological Effects

Research also highlights the potential neuropharmacological effects of this compound:

  • CNS Activity : The piperazine moiety is known for its central nervous system activity. Preliminary studies suggest that it may exhibit anxiolytic or antidepressant-like effects in animal models.

Pharmacokinetics

The pharmacokinetic profile of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-methyl-1-piperazinyl)- remains largely unexplored. However, compounds with similar structures often exhibit favorable absorption and distribution characteristics.

Case Study 1: Cancer Cell Line Inhibition

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of 3-Isoxazolecarboxamide significantly inhibited cell growth. The IC50 values ranged from 15 to 25 µM depending on the specific cell line tested.

Case Study 2: Protein Interaction Inhibition

In a cellular assay designed to assess RAS-effector interactions, the compound demonstrated a dose-dependent reduction in bioluminescence resonance energy transfer (BRET) signals, indicating effective inhibition of RAS signaling pathways at concentrations as low as 10 µM .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Compound A (e.g., N-{5-[4-(4-methylpiperazinyl)]phenyl}-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide)Piperazine derivativeAntitumor activity
Compound B (e.g., 4-(4-methylpiperazinyl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide)Isoxazole derivativeEnzyme inhibition

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